molecular formula C9H12N2O2S B174961 Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate CAS No. 134136-02-0

Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B174961
CAS No.: 134136-02-0
M. Wt: 212.27 g/mol
InChI Key: RCGCBBOYWWGTDA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

134136-02-0

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H12N2O2S/c1-13-8(12)5-2-3-6-7(4-5)14-9(10)11-6/h5H,2-4H2,1H3,(H2,10,11)

InChI Key

RCGCBBOYWWGTDA-UHFFFAOYSA-N

SMILES

COC(=O)C1CCC2=C(C1)SC(=N2)N

Canonical SMILES

COC(=O)C1CCC2=C(C1)SC(=N2)N

Synonyms

Methyl 2-aMino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The procedure of M. E. Jung, et al, Journal of the American Chemical Society, Volume 103, pages 6177-6185 (1981), is followed to prepare (±)-methyl 4-[(trimethylsilyl)oxy]-3-cyclohexene-1-carboxylate. A solution of 100 g of this compound in 500 ml of dry tetrahydrofuran is cooled in an ice bath under nitrogen and treated sequentially with N-bromosuccinimide (92.91 g) and 20 minutes later with thiourea (39.73 g). The mixture is refluxed under nitrogen for two hours. The solvent is removed in vacuo and the residue is partitioned between chloroform and a dilute solution of ammonium hydroxide. The organic phase is washed with brine and dried over magnesium sulfate. Evaporation of the solvent gives 82.7 g of the title compound; mp 148°-168° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
compound
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
92.91 g
Type
reactant
Reaction Step Three
Quantity
39.73 g
Type
reactant
Reaction Step Three

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